
CHIR-124
Übersicht
Beschreibung
CHIR-124 is a potent and selective inhibitor of checkpoint kinase 1 (Chk1), a serine/threonine kinase that plays a critical role in the DNA damage response and cell cycle regulation. This compound is a quinolone-based small molecule that has shown significant potential in enhancing the cytotoxicity of topoisomerase I poisons in both in vitro and in vivo studies .
Wissenschaftliche Forschungsanwendungen
CHIR-124 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der Checkpoint-Kinase 1 und ihre Auswirkungen auf die Zellzyklusregulation zu untersuchen.
Biologie: Wird in der Forschung eingesetzt, um die DNA-Schadensantwort und die Rolle der Checkpoint-Kinase 1 in zellulären Prozessen zu verstehen.
Medizin: Wird auf sein Potenzial als Antikrebsmittel untersucht, insbesondere in Kombination mit Topoisomerase-I-Giften wie Camptothecin und SN-38. .
Industrie: Wird bei der Entwicklung neuer therapeutischer Wirkstoffe eingesetzt, die die Checkpoint-Kinase 1 zur Krebsbehandlung anvisieren
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Checkpoint-Kinase 1 selektiv hemmt. Diese Hemmung stört die DNA-Schadensantwort und die Zellzyklusregulation, was zu einer erhöhten Empfindlichkeit von Krebszellen gegenüber DNA-schädigenden Mitteln führt. Zu den beteiligten molekularen Zielen und Signalwegen gehören:
Chk1-Hemmung: this compound bindet an die ATP-Bindungsstelle der Checkpoint-Kinase 1 und verhindert deren Aktivierung und die anschließende Phosphorylierung nachgeschalteter Zielmoleküle.
Zellzyklus-Kontrollpunkte: Die Hemmung der Checkpoint-Kinase 1 hebt die S- und G2-M-Phase-Zellzyklus-Kontrollpunkte auf, was zu einer erhöhten Apoptose und Zelltod in Krebszellen führt
Wirkmechanismus
Target of Action
CHIR-124 is a potent inhibitor of Chk1 . Chk1 kinase is a critical regulator of both S and G2-M phase cell cycle checkpoints in response to DNA damage .
Mode of Action
this compound potently and selectively inhibits Chk1 in vitro . It interacts synergistically with topoisomerase poisons (e.g., camptothecin or SN-38) in causing growth inhibition in several p53-mutant solid tumor cell lines .
Biochemical Pathways
The inhibition of Chk1 by this compound exerts its radiosensitizing effect by a direct effect on cell cycle regulation . This compound abrogates the SN-38–induced S and G2-M checkpoints and potentiates apoptosis in MDA-MD-435 breast cancer cells . The abrogation of the G2-M checkpoint and induction of apoptosis by this compound are enhanced by the loss of p53 .
Pharmacokinetics
It’s known that this compound is a quinolone-based small molecule .
Result of Action
this compound treatment can restore the level of cdc25A protein, which is normally targeted by Chk1 for degradation following DNA damage, indicating that Chk1 signaling is suppressed in the presence of this compound . In an orthotopic breast cancer xenograft model, this compound potentiates the growth inhibitory effects of irinotecan by abrogating the G2-M checkpoint and increasing tumor apoptosis .
Biochemische Analyse
Biochemical Properties
CHIR-124 potently and selectively inhibits Chk1 in vitro . It interacts synergistically with topoisomerase poisons (e.g., camptothecin or SN-38) in causing growth inhibition in several p53-mutant solid tumor cell lines .
Cellular Effects
This compound abrogates the SN-38–induced S and G2-M checkpoints and potentiates apoptosis in MDA-MD-435 breast cancer cells . The abrogation of the G2-M checkpoint and induction of apoptosis by this compound are enhanced by the loss of p53 .
Molecular Mechanism
This compound treatment can restore the level of cdc25A protein, which is normally targeted by Chk1 for degradation following DNA damage, indicating that Chk1 signaling is suppressed in the presence of this compound .
Temporal Effects in Laboratory Settings
In an MDA-MD-435 (mutant p53) breast cancer xenograft model, this compound synergized with CPT-11 in suppressing tumor growth . Increased TUNEL staining was also observed in the tumors from animals treated with the combination .
Dosage Effects in Animal Models
The enhancement of cell death by this compound was markedly increased in isogenic p53-null and p21-null HCT116 cells, supporting the hypothesis that chk1 inhibitors are particularly effective in killing tumors with a defective G2/M checkpoint when used in combination with cytotoxic drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The industrial production of CHIR-124 follows standard protocols for the synthesis of small molecule inhibitors. This typically involves large-scale chemical synthesis, purification, and quality control processes to ensure the compound’s purity and efficacy. The exact methods and conditions used in industrial production are proprietary and not publicly disclosed .
Analyse Chemischer Reaktionen
Arten von Reaktionen
CHIR-124 unterliegt hauptsächlich Reaktionen, die typisch für Chinolonderivate sind. Dazu gehören:
Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere am Chinolonring.
Reduktion: Die Verbindung kann auch unter bestimmten Bedingungen reduziert werden.
Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere an den Stickstoff- und Sauerstoffatomen im Chinolonring
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel oder Nucleophile unter kontrollierten Bedingungen
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Chinolonoxiden führen, während die Reduktion zu reduzierten Chinolonderivaten führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
UCN-01: Ein weiterer Inhibitor der Checkpoint-Kinase 1, jedoch strukturell von CHIR-124 verschieden.
Elesclomol: Eine Verbindung, die ebenfalls Krebszellen angreift, jedoch über einen anderen Mechanismus.
Tyrphostin-9: Ein Inhibitor mit ähnlichen Anwendungen in der Krebsforschung.
Brefeldin A: Eine Verbindung, die in ähnlichen Forschungskontexten eingesetzt wird, aber mit einem anderen Wirkmechanismus
Einzigartigkeit von this compound
This compound ist einzigartig aufgrund seiner hohen Potenz und Selektivität für die Checkpoint-Kinase 1. Es hat in präklinischen Studien ein erhebliches Versprechen gezeigt, die zytotoxischen Wirkungen von Topoisomerase-I-Giften zu verstärken, was es zu einem wertvollen Werkzeug in der Krebsforschung und potenziellen therapeutischen Entwicklung macht .
Biologische Aktivität
CHIR-124 is a novel and potent inhibitor of checkpoint kinase 1 (Chk1), a critical regulator of the cell cycle, particularly in response to DNA damage. Its primary therapeutic potential lies in enhancing the efficacy of chemotherapeutic agents, especially topoisomerase I poisons, by abrogating cell cycle checkpoints and promoting apoptosis in tumor cells. This article reviews the biological activity of this compound, supported by experimental findings, case studies, and relevant data.
This compound functions primarily by inhibiting Chk1, leading to the following biological activities:
- Abrogation of Cell Cycle Checkpoints : this compound disrupts the S and G2-M phase checkpoints, which are crucial for DNA repair and cell cycle progression following DNA damage.
- Synergistic Cytotoxicity : The compound enhances the cytotoxic effects of topoisomerase I inhibitors like camptothecin and SN-38 in various cancer cell lines, particularly those with p53 mutations .
In Vitro Studies
In vitro studies have demonstrated that this compound selectively inhibits Chk1 with an IC50 value of approximately 0.0003 μmol/L. The compound has been shown to synergistically interact with topoisomerase poisons, leading to significant growth inhibition in several human tumor cell lines, including:
- MDA-MB-231 (breast cancer)
- MDA-MB-435 (breast cancer)
- SW620 (colon cancer)
- COLO 205 (colon cancer)
Table 1 summarizes the effects of this compound in combination with various topoisomerase I inhibitors:
Cell Line | Topoisomerase I Inhibitor | Combination Effect | Reference |
---|---|---|---|
MDA-MB-231 | Camptothecin | Enhanced apoptosis | |
MDA-MB-435 | SN-38 | Increased cytotoxicity | |
SW620 | Irinotecan | Potentiated growth inhibition |
In Vivo Studies
In vivo experiments using xenograft models have shown that this compound significantly enhances the antitumor effects of irinotecan. The compound's ability to abrogate the G2-M checkpoint leads to increased tumor apoptosis and improved efficacy of chemotherapy treatments.
Case Studies
Several case studies highlight the effectiveness of this compound in various cancer models:
- Breast Cancer Model : In an orthotopic breast cancer xenograft model, treatment with this compound combined with irinotecan resulted in a notable reduction in tumor size compared to control groups .
- Colorectal Cancer Model : In colorectal cancer models, this compound's ability to sensitize tumors lacking functional p53 was particularly evident, leading to increased rates of mitotic death .
Additional Biological Activities
Beyond its role as a Chk1 inhibitor, this compound has shown limited activity against other kinases such as PDGFR and FLT3, albeit at significantly higher concentrations (10 to 100-fold less potent than against Chk1) . This suggests a degree of selectivity that may contribute to its therapeutic profile.
Eigenschaften
IUPAC Name |
4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O/c24-14-5-6-16-15(11-14)21(25-19-12-29-9-7-13(19)8-10-29)20(23(30)28-16)22-26-17-3-1-2-4-18(17)27-22/h1-6,11,13,19H,7-10,12H2,(H,26,27)(H2,25,28,30)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVBBVMDHIRCTG-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405168-58-3 | |
Record name | CHIR-124 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405168583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHIR-124 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06852 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHIR-124 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K64W8EU3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.